Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate
Description
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate is a synthetic organic compound characterized by a tetrahydroquinoline core substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a methyl group at position 4. Its structural complexity, including the electron-withdrawing trifluoromethyl and cyano groups, may contribute to metabolic stability and target binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2S/c1-3-25-15(24)5-4-8-26-17-13(10-22)16(18(19,20)21)12-9-11(2)6-7-14(12)23-17/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMPEZUEMKGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(CC(CC2)C)C(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the butanoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H21F3N2O2S
- CAS Number : 626228-63-5
- Molar Mass : 386.43 g/mol
Structure
The compound features a tetrahydroquinoline backbone with a trifluoromethyl group and a cyano substituent, which are known to enhance biological activity and lipophilicity. The presence of a sulfanyl group also suggests potential reactivity that can be exploited in various chemical reactions.
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including those similar to Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of sirtuins and other cancer-related pathways .
Anti-inflammatory Properties
Quinoline derivatives have been evaluated for their anti-inflammatory effects. Compounds structurally related to this compound have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Drug Repurposing
This compound and its derivatives are being explored for drug repurposing strategies aimed at treating conditions such as pain and inflammation by targeting specific molecular pathways involved in these diseases. The structural features of this compound suggest potential as a lead compound for designing new therapeutics .
Synthesis of Functional Materials
The unique properties of this compound allow for its use in synthesizing functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering .
Case Study 1: Anticancer Efficacy
In a study evaluating various quinoline derivatives for their anticancer properties, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments demonstrated that quinoline-based compounds could effectively inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This compound showed comparable efficacy to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contrasted with analogs sharing core motifs (e.g., heterocyclic rings, sulfanyl linkages) but differing in substituents or backbone modifications. Below is a detailed analysis:
Structural Analogues with Pyridine vs. Tetrahydroquinoline Cores
- Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate Core: Pyridine ring (vs. tetrahydroquinoline). Substituents: 5-Methylfuran at position 6 (vs. methyl group in the main compound). Implications: The pyridine core reduces steric hindrance compared to the partially saturated tetrahydroquinoline. The furan substituent may alter solubility and π-π stacking interactions. Applications: Supplier data (3 suppliers) suggest industrial or research use, though biological activity is unconfirmed .
- Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Modification: 3-Oxo group on the butanoate chain. Molecular Formula: C14H13F3N2O3S (vs. C18H20F3N3O2S for the main compound). Supplier availability (4 suppliers) indicates broader commercial interest .
Tetrahydroquinoline Derivatives with Varied Substituents
- Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate Substituents: Thiophene at position 4 and tert-butyl at position 5. Thiophene may engage in sulfur-mediated interactions. Applications: Cited in screening libraries (e.g., STK524721), suggesting pharmacological exploration .
Simplified Sulfanylbutanoate Esters
- Ethyl 4-(3-methylphenyl)sulfanylbutanoate Structure: Lacks heterocyclic core; features a m-tolylthio group. Molecular Formula: C13H18O2S (simpler than the main compound). Role: Likely serves as a model for studying sulfanylbutanoate ester reactivity or as a synthetic intermediate .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., CF3, cyano) enhance stability, while oxo or thiophene groups modulate polarity and binding .
- Commercial Relevance : Supplier data highlight pyridine-based analogs as more widely available, suggesting scalable synthesis routes .
Biological Activity
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate (CAS No. 626228-63-5) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant findings from diverse sources and presenting data in a structured manner.
Molecular Formula
- Chemical Formula : CHFNOS
- Molar Mass : 386.43 g/mol
Structural Characteristics
The compound features a tetrahydroquinoline core with a cyano group and trifluoromethyl substituent, which are significant for its biological activity. The presence of a sulfanyl group further enhances its chemical reactivity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.
Anticancer Properties
Preliminary studies have suggested that this compound could have anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways essential for tumor growth. A study reported that related compounds showed cytotoxic effects against several cancer cell lines, indicating a need for further exploration into this compound's potential as an anticancer agent.
Neuroprotective Effects
There is emerging evidence that tetrahydroquinoline derivatives may offer neuroprotective benefits. The structural features of this compound suggest it could interact with neurotransmitter systems or exert antioxidant effects, which are crucial in preventing neurodegenerative diseases.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition studies are critical for understanding its pharmacological potential and therapeutic applications.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on tetrahydroquinoline derivatives demonstrated significant cytotoxicity against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be further investigated for its therapeutic potential.
Case Study 2: Neuroprotection
In animal models of neurodegeneration, compounds structurally related to this compound were shown to reduce oxidative stress markers and improve cognitive function. These findings support the hypothesis that this compound may have protective effects against neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are recommended for synthesizing Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate, and what purification challenges might arise?
- Methodological Answer : A multi-step synthesis is typically employed:
Cyclocondensation : React 4-(trifluoromethyl)cyclohexanone with cyanoacetamide under acidic conditions to form the tetrahydroquinoline core.
Thiolation : Introduce the sulfanyl group via nucleophilic substitution using 4-mercaptobutanoic acid ethyl ester under basic conditions (e.g., NaH in DMF).
Purification : Challenges include separating regioisomers due to the trifluoromethyl group’s steric effects. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C4, cyano at C3) via - and -NMR.
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., oxidation byproducts).
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (SHELXL for refinement) to resolve crystal packing and hydrogen bonding patterns .
Q. What are critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfanyl group.
- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.
- Temperature : Long-term storage at -20°C under inert gas (Ar/N) minimizes thermal decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lipoxygenases). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets.
- ADMET Prediction : Tools like SwissADME evaluate bioavailability, emphasizing the ester group’s metabolic liability.
- Bayesian Classifier Models : Train models on datasets of structurally similar inhibitors (e.g., tetrahydroquinoline derivatives) to predict IC values .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and enzyme inhibition?
- Methodological Answer :
- Lipophilicity : The CF group increases logP, enhancing membrane permeability (measure via shake-flask method).
- Electron-Withdrawing Effects : Stabilizes the quinoline core, reducing metabolic oxidation.
- Enzyme Interactions : Compare inhibition assays (e.g., CYP450 isoforms) with non-fluorinated analogs to isolate CF effects .
Q. What in vitro assays are optimal for evaluating its enzyme inhibitory potential?
- Methodological Answer :
- Fluorogenic Assays : Use substrates like DCFH-DA for reactive oxygen species (ROS) detection in cells treated with the compound.
- Kinetic Studies : Measure values via Lineweaver-Burk plots for competitive inhibition.
- Cell-Free Systems : Isolate target enzymes (e.g., 15-lipoxygenase) and monitor activity inhibition using UV-Vis spectroscopy at 234 nm .
Q. How can researchers resolve discrepancies in bioactivity data across experimental models?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times.
- Metabolite Screening : Use LC-MS to identify active metabolites in hepatic microsomes.
- Cross-Validation : Compare results with structurally related compounds (e.g., ’s furan-substituted analog) to isolate scaffold-specific effects .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
- Co-Crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice formation.
- Cryocooling : Flash-freeze crystals at 100 K with glycerol as a cryoprotectant for high-resolution data collection using SHELXL .
Key Considerations for Experimental Design
- Control Experiments : Include analogs lacking the sulfanyl group to assess its role in bioactivity.
- Data Reproducibility : Validate synthetic batches via -NMR and elemental analysis.
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds due to potential environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
